molecular formula C18H17N3O2 B352627 (Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide CAS No. 1048973-61-0

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

Cat. No.: B352627
CAS No.: 1048973-61-0
M. Wt: 307.3g/mol
InChI Key: BTCQBLPVWGOUOF-UHFFFAOYSA-N
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Description

(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a synthetic organic compound characterized by its unique indolinone and benzohydrazide moieties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide typically involves the condensation of 2-oxo-1-propylindoline-3-carbaldehyde with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives, hydrazine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is being explored as a lead compound for the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for further drug development and optimization.

Industry

Industrially, the compound’s potential applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indolinone moiety is believed to play a crucial role in binding to these targets, leading to the modulation of various biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide stands out due to its specific combination of indolinone and benzohydrazide moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)19-20-17(22)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQBLPVWGOUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
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(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
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(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

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